molecular formula C8H11NO2 B8486557 Methyl 2-cyano-4-methylpent-2-enoate CAS No. 60135-01-5

Methyl 2-cyano-4-methylpent-2-enoate

Cat. No. B8486557
M. Wt: 153.18 g/mol
InChI Key: FDILFYNNWCYKCO-UHFFFAOYSA-N
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Patent
US07381747B2

Procedure details

A solution of isobutyraldehyde (30.0 g, 416 mmol), methyl-cyano-acetate 5 (20.6 g, 208 mmol), ammonium hydroxide (3.2 g, 41.6 mmol) and acetic acid (5.0 g, 83.2 mmol) in 500 mL of toluene is warmed to reflux under a Dean-Stark trap for 12 hours. The mixture is cooled to room temperature and extracted with saturated NaHSO3 (3×100 mL), saturated NaHCO3 (3×100 mL), and 100 mL of brine. The organic layer is dried over Na2SO4, and the solvent is evaporated. The remaining oil is distilled under high vacuum (0.5 mm Hg, B.P.=115-120° C.) to give 28.8 g of 2-cyano-4-methyl-2-pentenoic acid methyl ester 61 as an oil (90% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]([CH3:4])[CH3:3].[CH3:6][O:7][C:8](=[O:12])[CH2:9][C:10]#[N:11].[OH-].[NH4+].C(O)(=O)C>C1(C)C=CC=CC=1>[CH3:6][O:7][C:8](=[O:12])[C:9]([C:10]#[N:11])=[CH:1][CH:2]([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
20.6 g
Type
reactant
Smiles
COC(CC#N)=O
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a Dean-Stark trap for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated NaHSO3 (3×100 mL), saturated NaHCO3 (3×100 mL), and 100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
The remaining oil is distilled under high vacuum (0.5 mm Hg, B.P.=115-120° C.)

Outcomes

Product
Name
Type
product
Smiles
COC(C(=CC(C)C)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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